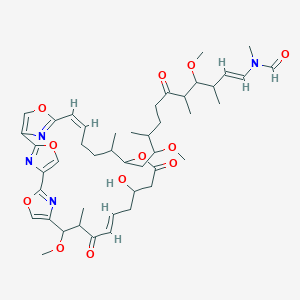

Jaspisamide C

Description

Properties

CAS No. |

149420-78-0 |

|---|---|

Molecular Formula |

C45H62N4O12 |

Molecular Weight |

851 g/mol |

IUPAC Name |

N-[(E)-11-[(13E,24Z)-16-hydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-4,10-dimethoxy-3,5,9-trimethyl-6-oxoundec-1-enyl]-N-methylformamide |

InChI |

InChI=1S/C45H62N4O12/c1-27-13-10-11-16-40-46-34(24-58-40)44-48-35(25-60-44)45-47-33(23-59-45)43(57-9)31(5)36(52)15-12-14-32(51)21-41(54)61-39(27)22-38(55-7)28(2)17-18-37(53)30(4)42(56-8)29(3)19-20-49(6)26-50/h11-12,15-16,19-20,23-32,38-39,42-43,51H,10,13-14,17-18,21-22H2,1-9H3/b15-12+,16-11-,20-19+ |

InChI Key |

XGTLKZLKDQCQIQ-AMFGEKGLSA-N |

SMILES |

CC1CCC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)C=CCC(CC(=O)OC1CC(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)OC)O)C)OC |

Isomeric SMILES |

CC1CC/C=C\C2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)/C=C/CC(CC(=O)OC1CC(C(C)CCC(=O)C(C)C(C(C)/C=C/N(C)C=O)OC)OC)O)C)OC |

Canonical SMILES |

CC1CCC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)C=CCC(CC(=O)OC1CC(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)OC)O)C)OC |

Synonyms |

jaspisamide C |

Origin of Product |

United States |

Isolation and Natural Occurrence of Jaspisamide C

Discovery and Initial Isolation from Marine Sponges

Jaspisamide C is a naturally occurring chemical compound belonging to the jaspamide family of cyclic depsipeptides. These compounds have been a subject of interest due to their presence in marine invertebrates. The discovery and isolation of this compound can be traced back to investigations into the chemical constituents of marine sponges of the genus Jaspis.

In 1993, a study on an Okinawan marine sponge, Jaspis sp., led to the isolation of three new cytotoxic macrolides, which were named jaspisamides A, B, and C. researchgate.netmdpi.com This was noted as the first instance of macrolides being isolated from a sponge of this genus. researchgate.net

A few years later, in 1999, an independent investigation as part of a project on bioactive metabolites from sponges in the Vanuatu Islands focused on the species Jaspis splendens. ird.fr The crude ethanolic extract of this sponge showed significant cytotoxicity in in-vitro assays. ird.fr This bioactivity-guided fractionation led to the isolation of the well-known jaspamide, along with two new, minor analogues. ird.fr These new derivatives were identified as jaspamide B and jaspamide C. ird.frnih.gov The researchers noted that these were the first examples of jaspamide derivatives with modifications in the polyketide portion of the molecule. ird.fr

This compound has been isolated from marine sponges belonging to the Jaspidae family. The specific source organisms identified in scientific literature are:

Jaspis sp. : An unspecified species of Jaspis collected from Okinawan waters was the source for the initial discovery of jaspisamides A, B, and C. researchgate.netmdpi.com

Jaspis splendens : This species has been a recurring source for various jaspamide congeners. mdpi.comresearchgate.net Specimens collected from Vanuatu and later from Indonesia have yielded this compound and its relatives. ird.frnih.govmdpi.com

The isolation of this compound and its congeners has occurred in distinct marine environments, highlighting the geographical distribution of the source sponges.

Okinawa, Japan : The first reported isolation of a compound named this compound was from a Jaspis sp. sponge collected in the waters of Okinawa. researchgate.netmdpi.com

Vanuatu Islands : The sponge Jaspis splendens that yielded jaspamide B and C was collected at Tongoa in the Vanuatu Islands in the Pacific Ocean in 1996. ird.fr

Kalimantan, Indonesia : Specimens of Jaspis splendens were also collected from three neighboring islands (Samama, Panjang, and Shoal Islands) in East Kalimantan, Indonesia, at depths of 10 meters. mdpi.com While this specific study focused on the isolation of jaspamides Q and R, it confirms the presence of the Jaspis splendens sponge, a known source of jaspamides, in this region. mdpi.com

Specific Source Organisms (e.g., Jaspis sp., Jaspis splendens)

Methodologies for Extraction and Primary Purification of this compound

The process of isolating this compound involves a multi-step procedure of extraction and purification, guided by bioactivity assays. A general methodology can be compiled from the procedures used on Jaspis splendens.

The sponge material, either fresh or freeze-dried, is first subjected to an extraction process using an organic solvent. ird.frmdpi.com In the case of the Vanuatu specimen, a crude ethanolic extract was initially prepared. ird.fr For the Indonesian specimen, the freeze-dried material was extracted with methanol. mdpi.com

The crude extract then undergoes a partitioning process to separate compounds based on their polarity. A common method involves dissolving the extract in water and partitioning it successively against solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. mdpi.com In the isolation of this compound from the Vanuatu sponge, the process led to a chloroform (B151607) extract which contained the target compounds. ird.fr

This bioactive fraction is then subjected to advanced chromatographic techniques for purification. The separation of individual compounds is typically achieved using a combination of methods:

Column Chromatography : Techniques like Sephadex LH-20 column chromatography are used for initial separation. mdpi.com

High-Performance Liquid Chromatography (HPLC) : Final purification is accomplished using reversed-phase HPLC (RP-HPLC). ird.frmdpi.com In the 1999 study, RP-HPLC of the chloroform extract yielded 70 mg of jaspamide, 4 mg of jaspamide B, and 3.9 mg of jaspamide C. ird.fr

The structure of the isolated this compound is then confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). ird.frnih.gov

Identification and Co-isolation of this compound with Related Congeners

This compound is typically not found in isolation but rather as part of a suite of related jaspamide compounds. During the fractionation process, it has been co-isolated with several of its congeners.

From the Jaspis splendens sponge collected in Vanuatu, this compound was isolated alongside the parent jaspamide and jaspamide B . ird.frnih.gov A later reinvestigation of Jaspis splendens also reported the presence of jaspamides B and C along with the newly identified jaspamide D, E, F, and G . researchgate.net The initial discovery from the Okinawan Jaspis sp. reported the co-isolation of jaspisamides A, B, and C . researchgate.net

The identification of this compound was established through detailed spectroscopic analysis. ird.fr Mass spectrometry data showed that this compound had pseudomolecular ions at m/z 725-727, which is two mass units higher than that of jaspamide B. ird.fr Analysis of the ¹H NMR spectrum revealed a key difference: the presence of an additional methine proton signal that was absent in jaspamide B. ird.fr This, along with other NMR data, indicated that this compound is the C-5 dihydro derivative of jaspamide B, meaning the ketone group at the C-5 position in jaspamide B is reduced to a hydroxyl group in this compound. ird.fr

Table of this compound Isolation Details

| Feature | Details | Source Reference |

|---|---|---|

| Initial Discovery Year | 1993 (as this compound from Jaspis sp.); 1999 (from J. splendens) | researchgate.net, nih.gov, ird.fr |

| Source Organism(s) | Jaspis sp., Jaspis splendens | researchgate.net, nih.gov, ird.fr |

| Geographical Location(s) | Okinawa (Japan), Tongoa (Vanuatu) | researchgate.net, ird.fr |

| Extraction Solvent | Ethanol, Methanol | mdpi.com, ird.fr |

| Purification Method | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | mdpi.com, ird.fr |

| Co-isolated Congeners | Jaspamide, Jaspamide B, Jaspisamide A, Jaspamide D-G | researchgate.net, researchgate.net, ird.fr |

| Key Identifying Feature | C-5 dihydro derivative of Jaspamide B | ird.fr |

Structural Elucidation and Stereochemical Characterization of Jaspisamide C

Advanced Spectroscopic Techniques for Structural Determinationnih.govscribd.comnih.gov

The foundational step in characterizing a novel compound is the elucidation of its chemical structure, which involves identifying the constituent atoms and their connectivity. numberanalytics.com This is achieved through the combined application of several powerful spectroscopic methods.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)nih.govscribd.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. numberanalytics.com It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For Jaspisamide C, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial.

1D NMR Spectroscopy:

¹H NMR (Proton NMR): This experiment identifies the different types of protons in the molecule. The chemical shift (δ) of each proton signal provides information about its electronic environment. For instance, protons attached to carbons adjacent to electronegative atoms or unsaturated systems will appear at a higher chemical shift. The integration of the signals reveals the relative number of protons of each type, and the splitting patterns (multiplicity) indicate the number of neighboring protons, providing valuable connectivity information.

¹³C NMR (Carbon NMR): This technique provides a count of the unique carbon atoms in the molecule. libretexts.org The chemical shift of each carbon signal indicates its type (e.g., alkyl, alkenyl, carbonyl). oregonstate.edu Decoupled ¹³C NMR spectra show each unique carbon as a single line, simplifying the spectrum and allowing for a direct count of carbon environments. mnstate.edu

2D NMR Spectroscopy: 2D NMR experiments are instrumental in piecing together the molecular puzzle by revealing correlations between different nuclei. Key experiments for this compound would include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. This helps in tracing out spin systems and building molecular fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, providing definitive C-H connectivity.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is critical for connecting the fragments identified by COSY and for placing quaternary carbons (carbons with no attached protons) and functional groups within the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are directly bonded. This information is vital for determining the relative stereochemistry and conformation of the molecule.

Table 1: Representative NMR Data for a Hypothetical this compound Fragment

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity, J (Hz) | COSY Correlations | HMBC Correlations |

| 1 | 172.5 | - | - | H-2, H-3 |

| 2 | 55.2 | 4.5 (dd, 8.0, 4.0) | H-3 | C-1, C-3, C-4 |

| 3 | 35.8 | 2.1 (m) | H-2, H-4 | C-2, C-4, C-5 |

| 4 | 70.1 | 3.8 (t, 6.5) | H-3, H-5 | C-3, C-5 |

| 5 | 40.3 | 1.9 (q, 6.5) | H-4 | C-4, C-6 |

| 6 | 130.2 | 5.5 (d, 9.0) | H-7 | C-5, C-7, C-8 |

| 7 | 128.5 | 5.7 (dt, 9.0, 2.5) | H-6, H-8 | C-6, C-8 |

| 8 | 78.4 | 4.1 (br d, 2.5) | H-7 | C-6, C-7 |

This table is illustrative and does not represent the actual data for this compound.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysisnih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular weight of a compound, which in turn allows for the calculation of its molecular formula. uni-saarland.de Unlike low-resolution mass spectrometry, HRMS provides mass measurements with very high accuracy, enabling the differentiation between compounds with the same nominal mass but different elemental compositions.

The ionization technique employed, such as Electrospray Ionization (ESI), generates a molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). The high-resolution measurement of this ion's mass-to-charge ratio (m/z) is used to deduce the elemental formula.

Fragmentation Analysis (Tandem MS or MS/MS): Further structural information is obtained through tandem mass spectrometry (MS/MS). nih.gov In this technique, the molecular ion is isolated and then subjected to fragmentation. The resulting fragment ions are then analyzed. The pattern of fragmentation provides a "fingerprint" of the molecule and reveals information about its substructures. uni-saarland.denih.gov By analyzing the mass differences between the precursor ion and the fragment ions, chemists can deduce the sequence of amino acids in a peptide or the arrangement of functional groups in a complex molecule. nih.gov

Table 2: Hypothetical HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Mass Difference (ppm) | Deduced Formula |

| [M+H]⁺ | 750.4025 | 750.4021 | -0.5 | C₄₀H₅₅N₄O₁₀ |

| [M+Na]⁺ | 772.3844 | 772.3840 | -0.5 | C₄₀H₅₄N₄NaO₁₀ |

| Fragment 1 | 545.2977 | 545.2975 | -0.4 | C₂₉H₄₀N₂O₇ |

| Fragment 2 | 206.1048 | 206.1046 | -1.0 | C₁₁H₁₅N₂O₃ |

This table is illustrative and does not represent the actual data for this compound.

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum. specac.com

The spectrum shows absorption bands at different wavenumbers (cm⁻¹), which correspond to specific types of bonds and functional groups. core.ac.uk For this compound, IR spectroscopy would be used to confirm the presence of key functional groups such as:

Amide groups (N-H and C=O bonds): Indicated by N-H stretching vibrations (around 3300 cm⁻¹) and a strong carbonyl (C=O) stretch (around 1650 cm⁻¹). specac.com

Ester groups (C=O and C-O bonds): Characterized by a strong carbonyl stretch (around 1735 cm⁻¹) and C-O stretching vibrations.

Hydroxyl groups (O-H bonds): Typically appear as a broad absorption band in the region of 3200-3600 cm⁻¹. core.ac.uk

Alkyl groups (C-H bonds): Show stretching vibrations in the 2850-3000 cm⁻¹ region.

Alkene groups (C=C and =C-H bonds): Exhibit C=C stretching around 1640 cm⁻¹ and =C-H stretching just above 3000 cm⁻¹.

Table 3: Typical Infrared Absorption Frequencies

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| Amide N-H Stretch | 3500-3100 | Medium |

| Alcohol/Phenol O-H Stretch | 3600-3200 | Strong, Broad |

| C-H Stretch (sp³, alkane) | 3000-2850 | Strong |

| C-H Stretch (sp², alkene) | 3100-3000 | Medium |

| Ester C=O Stretch | 1750-1730 | Strong |

| Amide C=O Stretch | 1670-1640 | Strong |

| C=C Stretch (alkene) | 1680-1620 | Variable |

This is a generalized table of IR frequencies. uc.edu

Elucidation of Absolute Stereochemistrynih.govscribd.com

Once the planar structure of this compound is established, the next critical step is to determine the three-dimensional arrangement of its atoms, known as its absolute stereochemistry. yale.edulibretexts.org This is particularly important for bioactive molecules, as the biological activity is often dependent on a specific stereoisomer.

Application of Chiroptical Methods (e.g., Optical Rotation, Circular Dichroism)scribd.com

Chiroptical methods are a group of techniques that rely on the differential interaction of chiral molecules with polarized light. numberanalytics.com

Optical Rotation: This measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. frontiersin.orgmgcub.ac.in The specific rotation, [α]D, is a characteristic physical property of a chiral molecule and is measured at a specific wavelength (usually the sodium D-line, 589 nm), temperature, and concentration. uni-duesseldorf.de The sign of the rotation (+ or -) indicates whether the compound is dextrorotatory or levorotatory, but does not directly reveal the absolute configuration.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. numberanalytics.commgcub.ac.in The resulting CD spectrum, which plots the difference in absorption (Δε) against wavelength, can provide detailed information about the absolute configuration and conformation of the molecule. cas.cz By comparing the experimental CD spectrum with spectra predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration of stereocenters can often be assigned. nih.gov

Chemical Derivatization and Degradation Studies (e.g., Mosher's esters, Marfey's method)scribd.comfrontiersin.org

When chiroptical methods alone are insufficient, chemical methods are employed to determine the absolute configuration of specific stereocenters.

Mosher's Ester Analysis: This is a widely used NMR-based method for determining the absolute configuration of chiral secondary alcohols and amines. usm.edunih.gov The chiral substrate is reacted with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters or amides. usm.edu The ¹H NMR spectra of these two diastereomers will show small but consistent differences in the chemical shifts of the protons near the newly formed ester/amide linkage. By analyzing the pattern of these chemical shift differences (Δδ = δS - δR), the absolute configuration of the original alcohol or amine can be determined. nih.gov

Marfey's Method: This method is specifically designed to determine the absolute configuration of amino acids. mdpi.com The process involves the complete hydrolysis of the peptide (like this compound) into its constituent amino acids. These amino acids are then reacted with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDLA). nih.gov The resulting diastereomeric derivatives are then separated and analyzed by chromatography (typically HPLC). By comparing the retention times of the derivatives from the natural product with those of authentic D- and L-amino acid standards derivatized in the same way, the absolute configuration of each amino acid in the original peptide can be unambiguously assigned. mdpi.com An "advanced" version of Marfey's method utilizes LC-MS for detection, which is particularly useful for identifying unusual amino acids for which standards may not be available. mdpi.com

X-ray Diffraction Analysis of this compound

However, significant insights into the probable three-dimensional structure and binding mode of jaspisamides have been achieved through the X-ray crystallographic studies of the closely related Jaspisamide A (also known as Jasplakinolide) in a complex with actin. wisc.edurcsb.org These studies, conducted at high resolutions of up to 1.6 Å, have been instrumental in revealing the absolute stereochemistry and the molecular interactions of the jaspamide scaffold with its biological target. wisc.edurcsb.org Given the structural similarities, these findings serve as a robust model for understanding the likely spatial arrangement of this compound.

The analysis of the Jaspisamide A-actin co-crystal structure has shown that the trisoxazole ring of the macrolide interacts with subdomain 1 of actin, while its aliphatic side chain inserts into a hydrophobic pocket between subdomains 1 and 3. wisc.edu This binding mechanism is remarkably similar to that of actin-capping proteins like gelsolin. wisc.edu

Comparative Structural Analysis with Other Jaspamides and Related Trisoxazole Macrolides

This compound is part of a larger family of marine-derived macrolides that share a characteristic trisoxazole ring system integrated into a macrolide ring, with a variable aliphatic side chain. mdpi.comabdn.ac.uknih.gov A comparative analysis with other members of this family, such as Jaspisamide A, Jaspisamide B, and the kabiramides, highlights both conserved structural motifs and unique chemical features.

Key Structural Features of Trisoxazole Macrolides:

Trisoxazole Core: The presence of three contiguous 2,4-disubstituted oxazole (B20620) rings is a defining feature of this class of compounds. abdn.ac.uk

Macrolide Ring: The trisoxazole system is part of a larger lactone ring.

Aliphatic Side Chain: An extended side chain, often terminating in a functionalized group like an N-methyl-N-vinylformamide, is appended to the macrolide ring. abdn.ac.uk

The primary structural data for this compound, as reported in its initial isolation, distinguishes it from Jaspisamides A and B. researchgate.netresearchgate.net While detailed side-by-side spectroscopic data in a single publication is scarce, the original isolation paper provides the basis for these structural assignments. researchgate.netresearchgate.net

The table below provides a comparison of the molecular formulas and weights of this compound and the closely related Jaspisamide A.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Notes |

| Jaspisamide A | C48H64N4O13 | Not specified in provided snippets | Also known as Jasplakinolide (B32604). Co-crystal structure with actin has been solved. wisc.edurcsb.org |

| This compound | C45H62N4O12 | 851.0 | Contains a trisoxazole ring system. vulcanchem.com |

The stereochemistry of these macrolides is complex, with multiple chiral centers. The absolute configuration of several trisoxazole macrolides, including Jaspisamide A and Kabiramide C, has been determined through X-ray crystallography of their co-crystals with actin. wisc.edu For instance, the absolute stereochemistry of the chiral centers in Jaspisamide A has been defined as 3S, 5S, 8R, 9S, 23R, 24S, 26S, 27S, 31R, and 32R. wisc.edu These established configurations provide a critical reference for assigning the stereochemistry of other related compounds like this compound through comparative analysis of spectroscopic data, particularly NMR. abdn.ac.uk

Differences in the side chains and substitutions on the macrolide ring among the jaspamides and other trisoxazole macrolides like the kabiramides, mycalolides, and ulapualides lead to variations in their biological activity profiles, though they generally all target actin. mdpi.com

Chemical Modification, Analogues, and Structure Activity Relationship Sar Studies of Jaspisamide C

Design and Synthesis of Jaspisamide C Derivatives and Analogues

The creation of this compound analogues is a key strategy for exploring its chemical space and identifying derivatives with potentially enhanced or more selective biological activities. Synthetic efforts are typically directed at three main structural regions of the molecule. mdpi.com

Modifications of the Macrolide Ring System

The 14-membered macrolide ring is a defining feature of this compound and its relatives. nih.gov This scaffold is multifunctional and contains both reactive and non-reactive sites suitable for chemical alteration. mdpi.com A crucial component integrated within the macrolide ring is the trisoxazole system, which is a hallmark of this class of marine toxins. nih.gov

Key modifications and structural aspects of the macrolide ring include:

Trisoxazole Core : The three contiguous oxazole (B20620) rings form a planar and rigid segment within the macrocycle. pnas.org This planarity is critical for the molecule's interaction with its biological target, actin. nih.gov

Substituent Orientation : The stereochemistry of substituents on the macrolide ring, such as the methoxy (B1213986) group at the C9 position in related compounds like Jaspisamide A and Kabiramide C, significantly influences the ring's conformation. pnas.org

Ring Cyclization : Total synthesis approaches often involve macrolactonization as a key step, for instance, using methods like ring-closing metathesis to form the macrocyclic structure. mdpi.com

Genetic Engineering : The genes encoding for polyketide synthases (PKSs), the enzymes responsible for building the macrolactone ring, can be manipulated to produce novel macrolide structures that are difficult to achieve through chemical synthesis alone. nih.gov

Alterations of Amino Acid Residues (e.g., Bromination Pattern)

This compound is a cyclodepsipeptide, meaning its structure is composed of amino acid and hydroxy acid residues linked by peptide and ester bonds. Modification of these amino acid components is a common strategy for creating analogues. nih.gov

Amino Acid Substitution : The synthesis of simplified analogues often involves replacing complex or unusual amino acids with more common ones to gauge their importance for bioactivity. mdpi.com

Bromination : Many related natural products feature brominated amino acid residues, such as 6-bromotryptophan or 2-bromoabrine. mdpi.com The synthesis of halogenated amino acids is a specialized field, with methods available to incorporate bromine into tryptophan and other residues. mdpi.comopenstax.org Studies on related compounds have shown that the presence and position of bromine can be important, though in some cases, its removal does not eliminate antimicrobial activity but may affect the peptide's stability against proteases. mdpi.com

Polyketide Side Chain Derivatization

This compound possesses an aliphatic side chain derived from a polyketide biosynthetic pathway. sciepublish.comnih.gov This side chain is crucial for its biological function.

Functionality : The side chain terminates in a characteristic N-methyl-N-vinylformamide moiety in many related toxins, and this feature is important for biological activity. pnas.org

Synthesis Strategies : The generation of analogues with modified side chains can be achieved through chemoenzymatic approaches, where synthetic precursors are incorporated by polyketide synthase (PKS) machinery. nih.gov This allows for the creation of derivatives with unnatural functional groups designed to enhance bioactivity. nih.gov

Importance of the Tail : X-ray crystallography studies of the closely related Jaspisamide A and Kabiramide C bound to actin reveal that this aliphatic side chain is inserted into a hydrophobic cavity of the protein. nih.govpnas.org This highlights the critical role of the side chain in the molecule's mechanism of action.

Elucidation of Structure-Activity Relationships (SAR) for this compound and Its Analogues

Structure-activity relationship (SAR) studies aim to connect the specific chemical features of this compound and its analogues to their biological potency. nih.govresearchgate.net By systematically altering the molecule's structure and measuring the resulting changes in activity, researchers can identify the key components responsible for its effects. nih.gov

Correlation Between Structural Features and Biological Potency

Through the synthesis and biological evaluation of various analogues, a preliminary SAR profile for the jaspisamide family has been established. mdpi.com

Key findings include:

The trisoxazole ring system is fundamental for activity, acting as a critical binding element. nih.gov

The aliphatic side chain is essential for anchoring the molecule to its target. X-ray structures confirm it inserts into a hydrophobic cleft on actin. nih.govpnas.org

Modifications to the amino acid residues can have a significant impact. For example, in the related compound jasplakinolide (B32604), oxidation or derivatization of the brominated tryptophan or β-tyrosine groups has been shown to decrease potency. mdpi.com

Table 1: Summary of Structure-Activity Relationship Findings for Jaspisamide Analogues

| Structural Region | Modification | Impact on Biological Potency | Source |

|---|---|---|---|

| Macrolide Ring | Trisoxazole System | Essential for actin binding | nih.gov |

| C9-OMe Stereochemistry | Influences ring conformation | pnas.org | |

| Amino Acid Residues | Oxidation/Derivatization of Brominated Residues | Decreased potency | mdpi.com |

| Polyketide Side Chain | Removal of the side chain | Loss of actin-depolymerizing properties | pnas.org |

| N-vinyl formamide (B127407) moiety | Important for activity | pnas.org |

Identification of Pharmacophoric Elements

A pharmacophore is an abstract representation of the essential molecular features required for a molecule to exert a specific biological activity. jppres.comresearchgate.netnih.gov For this compound and related trisoxazole macrolides, the pharmacophore can be defined based on their interaction with actin.

The key pharmacophoric elements identified from structural and SAR studies are:

The Planar Trisoxazole Moiety : This rigid, planar system forms a crucial interaction surface. X-ray crystallography shows that it binds to subdomain 1 of G-actin. nih.gov

The Hydrophobic Aliphatic Tail : This side chain acts as a second critical element. It inserts into the hydrophobic cavity located between subdomains 1 and 3 of actin. nih.govpnas.org

These two elements—the planar binding head and the hydrophobic anchoring tail—constitute the primary pharmacophore of this class of toxins. Their specific spatial arrangement, dictated by the macrolide backbone, is essential for high-affinity binding and subsequent disruption of actin dynamics.

Development of Simplified this compound Analogues and Hybrid Structures

The structural complexity of natural products like this compound presents significant challenges for total synthesis and subsequent medicinal chemistry efforts. Consequently, researchers have focused on developing simplified analogues that retain the core pharmacophore responsible for biological activity while being more synthetically accessible. This approach facilitates more extensive Structure-Activity Relationship (SAR) studies, aiming to identify the key structural motifs required for potent bioactivity. nih.govrsc.org

Initial studies on the Jaspisamide family, including this compound, which was first isolated from an Okinawan marine sponge of the genus Jaspis, revealed potent cytotoxic activities. researchgate.net The core structure features a macrolide ring, a complex polyketide chain, and unique amino acid residues. Research into related actin-binding compounds has shown that significant simplification is often possible. For instance, studies on Jasplakinolide (Jaspamide), a closely related cyclodepsipeptide, have explored the effects of modifying the macrocyclic ring and the β-tyrosine residue to understand their contributions to actin-stabilizing effects. nih.gov

Key strategies in the development of simplified analogues include:

Truncation of the Macrocycle: Reducing the size of the macrolide ring to its essential components.

Side-Chain Modification: Altering the length and functionality of the polyketide-derived side chains.

Amino Acid Substitution: Replacing the complex amino acid units with simpler, more readily available building blocks.

Following these principles, various simplified analogues of the broader jaspamide and trisoxazole macrolide families have been synthesized. These studies have demonstrated that even truncated structures, such as synthetic tail analogues of related compounds like Aplyronine C and Mycalolide B, can retain significant actin-binding and depolymerizing activity. researchgate.net This suggests that the side chain of this compound is a critical component for its interaction with actin.

The concept of hybrid structures involves combining pharmacophoric elements from two or more different molecules to create a new chemical entity with potentially enhanced or novel biological activity. chimia.chmdpi.com This strategy aims to leverage the distinct binding interactions of different parent compounds to achieve improved potency, selectivity, or a modified mechanism of action. mdpi.comscielo.br For actin-targeting agents, a promising approach is to create hybrids from two different classes of actin-binding molecules. For example, researchers have designed and synthesized simplified hybrids of rhizopodin (B1263428) and bistramide, two other potent G-actin binding natural products. These hybrids were designed to bridge the binding sites of both parent molecules on the actin surface, demonstrating that a modular approach combining key fragments can lead to potent new antiproliferative agents. While specific hybrid structures based on this compound are not extensively reported, the successful application of this strategy to other actin-binding macrolides provides a clear blueprint for future design.

A summary of representative simplified and hybrid analogue strategies for actin-binding macrolides, relevant to this compound, is presented below.

| Analogue Strategy | Parent Compound Class | Key Modification(s) | Objective | Reference |

| Simplified Analogue | Jasplakinolide (Jaspamide) | Modifications to the macrocycle and β-tyrosine | Identify the minimal pharmacophoric core | nih.gov |

| Simplified Analogue | Mycalolide B | Synthesis of the side chain only | Determine the activity of the truncated structure | researchgate.net |

| Hybrid Structure | Rhizopodin-Bistramide | Combination of key binding fragments from both molecules | Target both binding sites on actin simultaneously | |

| Hybrid Structure | Nostocarboline-Ciprofloxacin | Linking a natural product with a synthetic antibiotic | Broaden the spectrum of biological activity | chimia.ch |

Computational Chemistry and In Silico Design of this compound Analogues

Computational chemistry and in silico design have become indispensable tools for accelerating the drug discovery process for complex natural products like this compound. oncodesign-services.comrsc.org These methods allow for the rational design of novel analogues and provide deep insights into the molecular basis of their biological activity, helping to prioritize synthetic targets and reduce the reliance on time-consuming trial-and-error synthesis. nih.gov

The foundation of in silico design for this compound analogues lies in understanding its molecular target, actin. High-resolution X-ray crystal structures of actin in complex with closely related trisoxazole macrolides, such as Jaspisamide A and Kabiramide C, have been determined. researchgate.net These structures reveal that the compounds bind in a hydrophobic cleft between actin subdomains 1 and 3. Specifically, the trisoxazole ring system interacts with subdomain 1, while the aliphatic side chain inserts deep into the hydrophobic cavity. researchgate.net This detailed structural information provides a precise blueprint for computational modeling.

Molecular docking is a primary computational technique used in this context. mdpi.comnih.gov It predicts the preferred orientation and binding affinity of a ligand when bound to its macromolecular target. For this compound analogues, docking studies can:

Predict how structural modifications will affect the binding mode and affinity for actin.

Screen virtual libraries of designed analogues to identify the most promising candidates for synthesis. frontiersin.org

Rationalize observed Structure-Activity Relationship (SAR) data. For example, docking can explain why certain modifications lead to a loss of activity by showing that the analogue fails to make key hydrogen bonds or hydrophobic interactions within the binding pocket. plos.org

Molecular Dynamics (MD) simulations offer a more dynamic view of the ligand-protein complex. oncodesign-services.com MD simulations can assess the stability of the docked conformation over time, revealing how the protein and ligand adapt to each other. This is particularly important for flexible molecules like this compound and can provide a more accurate estimation of binding free energies.

The general workflow for the in silico design of this compound analogues involves several steps:

Target Preparation: Using the crystal structure of the actin-Jaspisamide A complex as a template.

Analogue Design: Creating a virtual library of this compound analogues with specific modifications (e.g., simplified rings, altered side chains, hybrid structures). nih.gov

Molecular Docking: Docking the designed analogues into the actin binding site to predict their binding poses and score their potential affinities.

SAR Analysis: Correlating the docking scores and predicted interactions with the structural changes to build a predictive SAR model. plos.org

Prioritization: Selecting the highest-ranking virtual hits for chemical synthesis and biological evaluation.

This in silico approach has been successfully applied to design simplified hybrids of other actin-binding agents, where computational analyses guided the selection of fragments to combine, leading to novel and potent compounds.

| Computational Method | Application for this compound Analogue Design | Key Insights Provided | Representative References |

| Molecular Docking | Predicting binding modes of virtual analogues in the actin cleft. | Binding affinity scores, key interacting residues, rationalization of SAR. | nih.govmdpi.com |

| Molecular Dynamics (MD) Simulations | Assessing the stability of the ligand-actin complex over time. | Dynamic behavior, conformational stability, refined binding energy calculations. | oncodesign-services.com |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of features required for binding. | A 3D template for designing novel scaffolds that fit the actin binding site. | researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Building statistical models that correlate chemical structure with biological activity. | Predictive models to estimate the activity of unsynthesized compounds. | oncodesign-services.com |

Molecular and Cellular Biological Activities of Jaspisamide C

In Vitro Cellular Effects and Antiproliferative Activity in Model Cell Systems

Jaspisamide C exhibits potent antiproliferative activity against various cancer cell lines. nih.govmdpi.com Studies on jaspamide derivatives have consistently shown strong cytotoxic effects, with IC50 values often in the nanomolar range. nih.gov For instance, jaspamide derivatives have demonstrated potent activity against the mouse lymphoma (L5178Y) cell line, with IC50 values below 0.1 μg/mL. nih.gov The antiproliferative activity of the jaspamide family has been observed against human breast adenocarcinoma (MCF-7) and colon carcinoma (H-29) cell lines, with IC50 values ranging from 0.01 to 33 µM. nih.gov

Cytostatic and Cytotoxic Mechanisms at the Cellular Level

The primary mechanism behind the cellular effects of this compound is its interaction with the actin cytoskeleton. researchgate.netresearchgate.net It functions as a potent microfilament destabilizing agent by disrupting the normal assembly of actin filaments and inducing the depolymerization of existing filamentous actin (F-actin). This disruption of actin dynamics interferes with essential cellular processes that rely on a functional cytoskeleton, such as cell division, motility, and intracellular transport, ultimately leading to cell death. vulcanchem.com

Cytostatic agents inhibit cell growth and multiplication, while cytotoxic effects lead to cell death. wikipedia.org this compound exhibits both cytostatic and cytotoxic properties. wikipedia.org At lower concentrations, it can arrest cell growth by interfering with the actin-dependent processes necessary for cell cycle progression. pnas.org At higher concentrations, its profound disruption of the cytoskeleton leads to programmed cell death. researchgate.netpnas.org

Table 1: Cytotoxic Activities of Jaspamide Derivatives

| Cell Line | Compound | IC50 Value |

|---|---|---|

| Mouse Lymphoma (L5178Y) | Jaspamide Derivatives | <0.1 μg/mL (<0.16 μM) |

| Human Breast Adenocarcinoma (MCF-7) | Jaspamide Congeners | 0.01 - 33 μM |

Modulation of Cell Cycle Progression and Checkpoints

The cell cycle is a regulated series of events that leads to cell division, with checkpoints ensuring the fidelity of this process. frontiersin.orgjmedsciences.comnumberanalytics.com Agents that interfere with the cytoskeleton, like this compound, can cause cell cycle arrest. The proper formation and function of the mitotic spindle, which is composed of microtubules but whose dynamics are influenced by the actin cytoskeleton, are critical for the M phase. frontiersin.orgmdpi.com Disruption of the actin cytoskeleton can indirectly affect spindle function and activate the spindle assembly checkpoint, leading to a halt in mitosis. frontiersin.org

While direct studies on this compound's effect on specific cell cycle checkpoints are limited, its known mechanism of actin disruption suggests it would likely cause an arrest in the G2/M phase. researchgate.net This is because the dramatic changes in cell shape and the mechanics of cytokinesis (cell division) are heavily dependent on a dynamic actin cytoskeleton. researchgate.netmdpi.com By inhibiting actin polymerization, this compound prevents the formation of the contractile ring necessary for cytokinesis, thus trapping the cell in the final stages of mitosis.

Induction of Programmed Cell Death Pathways (e.g., Apoptosis via Caspase Activation)

The profound cytotoxic effects of this compound are mediated through the induction of apoptosis, or programmed cell death. researchgate.net Apoptosis is a controlled process involving the activation of a cascade of proteases called caspases. embopress.orgnih.gov There are two main apoptosis pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. frontiersin.orgfrontiersin.org

The disruption of the actin cytoskeleton by this compound is a significant cellular stressor that can trigger the intrinsic apoptotic pathway. researchgate.net This pathway involves the release of cytochrome c from the mitochondria, which then activates caspase-9, an initiator caspase. embopress.orgmdpi.comnih.gov Activated caspase-9, in turn, activates executioner caspases like caspase-3 and caspase-7, which are responsible for the cleavage of cellular proteins and the hallmark morphological changes of apoptosis. frontiersin.orgmdpi.com Studies on related actin-disrupting macrolides have shown an increase in the levels of caspases-3/7, supporting this mechanism. researchgate.net

Antimicrofilament Activity and Actin Cytoskeleton Perturbation

This compound is a potent antimicrofilament agent, specifically targeting the actin cytoskeleton. researchgate.netresearchgate.net The actin cytoskeleton is a dynamic network of protein filaments crucial for maintaining cell shape, motility, and division. mdpi.comwisc.edu this compound and its relatives, including the kabiramides, bind to actin with high affinity and specificity. researchgate.netresearchgate.netmdpi.com

High-resolution X-ray crystallography studies of the related compounds kabiramide C and jaspisamide A have revealed the structural basis for their interaction with actin. researchgate.netwisc.edu These macrolides bind to a cleft between subdomains 1 and 3 of the actin monomer (G-actin). researchgate.netwisc.edunih.gov This interaction is mediated by hydrophobic contacts involving the macrolide ring and the insertion of the aliphatic tail into a deep cleft. pnas.orgnih.gov This binding site is also targeted by endogenous actin-regulating proteins like gelsolin. wisc.edunih.gov

Effects on Actin Polymerization Dynamics

Actin exists in a dynamic equilibrium between monomeric G-actin and polymeric F-actin filaments. wisc.edu this compound disrupts this equilibrium by affecting multiple aspects of actin polymerization. vulcanchem.compnas.org

It has been shown to:

Sequester G-actin: By binding to G-actin monomers, this compound prevents their incorporation into growing filaments. researchgate.netresearchgate.net The resulting G-actin-Jaspisamide C complex is extremely stable and long-lived. pnas.orgnih.gov

Inhibit filament growth: The stable G-actin-Jaspisamide C complex can act as a "capping" agent, binding to the fast-growing barbed (+) end of an F-actin filament and blocking further elongation. pnas.orgnih.gov

Sever F-actin: this compound can also bind to actin protomers within an existing F-actin filament, leading to the severing or splitting of the filament. researchgate.netpnas.orgresearchgate.net

At high concentrations, the dominant effects are filament severing and G-actin sequestration, leading to widespread cytoskeleton disassembly. pnas.org At lower, but still cytotoxic concentrations, the primary mechanism is the capping of filament ends by the stable G-actin-Jaspisamide C complex. pnas.org

Disruption of F-actin Architecture and Stress Fiber Formation

The consequences of this compound's effects on actin polymerization are a dramatic disruption of the F-actin architecture within the cell. researchgate.net Stress fibers, which are contractile bundles of F-actin and myosin II, are crucial for cell adhesion and maintaining cell shape. nih.gov Treatment with actin-disrupting agents like this compound leads to the rapid disassembly of these stress fibers. uni-muenchen.de

Microscopy studies of cells treated with related trisoxazole macrolides show a loss of organized F-actin structures and the formation of amorphous actin aggregates. uni-muenchen.de This disruption of the organized actin network leads to changes in cell morphology, loss of adhesion, and inhibition of cell motility, all contributing to the compound's potent cytotoxic effects. uni-muenchen.de

Other Reported Biological Activities of Jaspamides and Their Relevance to this compound (e.g., Antifungal Properties, Ion Channel Modulation)

The jaspamide family of cyclodepsipeptides, originally isolated from marine sponges of the genus Jaspis, is recognized for a range of pronounced biological activities beyond their well-documented cytotoxic and actin-modulating effects. thieme-connect.com These activities, primarily studied in the parent compound, jaspamide (also known as jasplakinolide), include antifungal, insecticidal, and anthelmintic properties. mdpi.comresearchgate.netnih.gov The structural similarity between members of the jaspamide family, including this compound, suggests that they may share some of these biological activities.

Antifungal Properties

The parent compound, jaspamide, was initially identified as a new class of antifungal agent. ebi.ac.uk It has demonstrated potent activity against the pathogenic yeast Candida albicans. ebi.ac.uk Studies have reported that jaspamide is fungicidal against C. albicans, with both a Minimum Inhibitory Concentration (MIC) and a minimum lethal concentration of 25 μg/ml in broth dilution assays. ebi.ac.uk This antifungal action adds another dimension to the bioactivity profile of the jaspamide scaffold. Other natural products isolated from Jaspis sponges, such as isomalabaricane triterpenoids and certain nucleosides, have also displayed antifungal and anticandidal activities, respectively. researchgate.net While specific antifungal testing data for this compound is not widely reported, its structural relation to the potent antifungal agent jaspamide makes it a candidate for similar properties.

Ion Channel Modulation

The potential for jaspamides to interact with ion channels has been explored, primarily in the context of understanding the compound's toxicity mechanisms observed during preclinical trials. researchgate.netebi.ac.uk Research into the effects of jaspamide on cardiac ion channels revealed significant inhibitory activity. researchgate.net In a patch-clamp assay, jaspamide at a concentration of 10 μM was shown to inhibit the activity of the Kv1.5 potassium channel by 98.5%. researchgate.netebi.ac.uk The compound also demonstrated inhibitory effects on other cardiac ion channels, including Cav1.2, Cav3.2, and HCN2. researchgate.netebi.ac.uk Notably, the Kv11.1 (hERG) channel, a common target for cardiotoxic drugs, was only minimally affected. researchgate.netebi.ac.uk These findings suggest that the toxic effects observed in some animal studies may be linked to the compound's impact on cardiomyocyte function through ion channel modulation. ebi.ac.uk The relevance of these findings to this compound lies in the shared cyclodepsipeptide core, which may confer similar ion channel-interacting capabilities.

Differential Biological Activity Across Various Cell Lines and Organisms

The biological activity of the jaspamides, including their potent cytotoxicity, varies significantly across different cancer cell lines and organisms. This differential activity highlights the specificity of their interactions at the cellular level and provides insights into potential therapeutic applications.

Initial screening of the parent compound, jaspamide, by the U.S. National Cancer Institute (NCI) across its 60-cell line panel revealed a significant and selective pattern of cytotoxicity. nih.gov The results indicated particular sensitivity in renal, prostate, and central nervous system (CNS) tumor cell lines. nih.gov Subsequent studies on a wide range of natural and synthetic jaspamide analogues have further detailed this differential activity. For instance, a collection of fifteen jaspamide congeners (isomers B through P) displayed a wide range of antiproliferative activity, with IC₅₀ values between 0.01 and 33 μM against human breast adenocarcinoma (MCF-7) and colon adenocarcinoma (HT-29) cell lines. mdpi.comresearchgate.net

The activity of jaspamides is not uniform even among related compounds. Jasplakinolide (B32604) B, for example, showed extremely potent cytotoxicity against human colorectal adenocarcinoma (HCT-116) cells with a GI₅₀ value of less than 1 nM, yet it did not disrupt microfilaments at a concentration of 80 nM, a mechanism central to the activity of the parent compound. nih.gov This suggests that alternative or additional mechanisms of action may be at play for some analogues.

Studies on specific cell lines have provided more granular data on this differential sensitivity. Jaspamide and its derivatives, Jaspamide Q and R, were potently cytotoxic against the mouse lymphoma (L5178Y) cell line, with IC₅₀ values below 0.1 μg/mL. mdpi.com The parent compound jaspamide also showed cytotoxicity against HeLa and HepG2 cells, with IC₅₀ values of 1.76 μg/mL and 1.36 μg/mL, respectively. rsc.org Furthermore, exposure of promyelocytic HL-60 cells and human monocytes to nanomolar concentrations of jaspamide leads to a dramatic reorganization of the actin cytoskeleton. ebi.ac.uk

The table below summarizes the cytotoxic activity of various jaspamides across a selection of cell lines, illustrating the differential response.

Table 1: Cytotoxicity of Jaspamide Analogues in Various Cell Lines

| Compound | Cell Line | Cell Line Type | Measurement | Value | Reference |

|---|---|---|---|---|---|

| Jaspamide (Jasplakinolide) | Renal, Prostate, CNS panels | Human Cancers | GI₅₀ | Selective Activity | nih.gov |

| Jaspamide Congeners (B-P) | MCF-7 | Human Breast Adenocarcinoma | IC₅₀ | 0.01 - 33 µM | mdpi.comresearchgate.net |

| Jaspamide Congeners (B-P) | HT-29 | Human Colon Adenocarcinoma | IC₅₀ | 0.01 - 33 µM | mdpi.comresearchgate.net |

| Jaspamide (1), Q (2), R (3) | L5178Y | Mouse Lymphoma | IC₅₀ | <0.1 µg/mL (<0.16 µM) | mdpi.com |

| Jasplakinolide B (11) | HCT-116 | Human Colorectal Adenocarcinoma | GI₅₀ | <1 nM | nih.gov |

| Jaspamide | HeLa | Human Cervical Cancer | IC₅₀ | 1.76 ± 0.02 µg/mL | rsc.org |

| Jaspamide | HepG2 | Human Liver Cancer | IC₅₀ | 1.36 ± 0.21 µg/mL | rsc.org |

| Jaspamide | HL-60 | Human Promyelocytic Leukemia | - | Actin Reorganization | ebi.ac.uk |

This variability in biological response underscores the importance of cell-type-specific factors in determining the ultimate effect of this compound and its analogues.

Mechanism of Action Studies of Jaspisamide C

Identification of Primary Molecular Targets: Actin Proteins (G-actin and F-actin)

Jaspisamide C, a member of the trisoxazole macrolide family, demonstrates a high affinity and specificity for actin, the protein that polymerizes to form microfilaments. wisc.edunih.gov These filaments are crucial for a multitude of cellular processes, including cell motility, division, and maintenance of cell shape. wisc.edunih.govuni-muenchen.de The primary molecular targets of this compound are both monomeric globular actin (G-actin) and filamentous actin (F-actin). vulcanchem.comresearchgate.net By interacting with both forms of actin, this compound effectively sequesters actin monomers and severs existing filaments, leading to a profound disruption of the cellular actin cytoskeleton. researchgate.netnih.gov This dual activity ultimately contributes to its potent cytotoxic effects. wisc.eduresearchgate.net

The interaction is highly specific, as studies with related compounds have shown binding to actin but not to other tested intracellular proteins. researchgate.net This specificity suggests that this compound and its analogues have evolved to precisely target a critical site on the actin protein. wisc.edu The binding of these macrolides can interfere with the binding of natural actin-regulating proteins, a concept known as "biomolecular mimicry". uni-muenchen.denih.govacs.org

High-Resolution Structural Biology of Actin-Jaspisamide C Complexes

While a crystal structure of this compound specifically complexed with actin is not available, a wealth of information has been derived from high-resolution X-ray crystallographic studies of actin bound to its close structural analogues, Jaspisamide A and Kabiramide C. wisc.edunih.govnih.gov These studies provide a robust proxy for understanding the structural basis of this compound's interaction with actin.

X-ray Crystallographic Analysis of Jaspisamide A/Kabiramide C-Actin Interactions as a Proxy for this compound

X-ray crystal structures of rabbit skeletal muscle actin in complex with Jaspisamide A and Kabiramide C have been solved to resolutions of 1.6 Å and 1.45 Å, respectively. wisc.edunih.govnih.govrcsb.orgrcsb.org These structures reveal that the toxins bind to actin in a 1:1 stoichiometry. researchgate.net The high resolution of these structures provides a detailed atomic-level view of the binding interface. wisc.edurcsb.org The structural data for the Kabiramide C-actin complex, in particular, has been deposited in the Protein Data Bank (PDB) under accession codes 1QZ5 and 4K41. rcsb.orgwwpdb.orgrcsb.orgembl.de

Detailed Analysis of Binding Site Topography (e.g., Cleft between Subdomains 1 and 3)

The binding site for Jaspisamide A and Kabiramide C on the actin monomer is located in a hydrophobic cleft between subdomains 1 and 3. wisc.edunih.govnih.govresearchgate.netproteopedia.org This cleft is a known hotspot for the binding of various actin-binding proteins and other natural toxins. wisc.edunih.gov The macrolide molecule orients itself in a specific manner within this cleft. The trisoxazole ring system, a characteristic feature of this family of compounds, interacts with a hydrophobic patch on subdomain 1. wisc.edunih.govresearchgate.net Concurrently, the long, flexible aliphatic tail of the macrolide inserts deep into the hydrophobic cleft that separates subdomains 1 and 3. wisc.edunih.govresearchgate.net This mode of binding effectively mimics the interaction of certain domains of endogenous actin-binding proteins, such as gelsolin. wisc.edunih.govproteopedia.org

Molecular Interactions: Hydrogen Bonding, Hydrophobic Contacts, and Electrostatic Forces

The stability of the actin-jaspisamide complex is a result of a combination of molecular forces. The interaction is predominantly hydrophobic in nature. nih.govcore.ac.uk The aliphatic tail of the macrolide forms extensive hydrophobic contacts with nonpolar residues lining the cleft between subdomains 1 and 3 of actin. wisc.edupnas.org The macrolide ring also engages in hydrophobic interactions with a surface patch on subdomain 1. wisc.edunih.gov

In addition to hydrophobic forces, hydrogen bonds and electrostatic interactions contribute to the binding specificity and affinity. core.ac.uk For instance, in silico modeling based on the crystal structures has identified potential hydrogen bond acceptor and donor interactions with specific actin residues such as Arg-147, Glu-334, and Asp-25. core.ac.uk The total buried surface area upon binding of Kabiramide C to actin is approximately 1,480 Ų, indicating a substantial and intimate interface between the two molecules. wisc.edu

Biochemical and Biophysical Characterization of Actin-Jaspisamide C Interaction

Biochemical and biophysical studies have further quantified the interaction between this compound's analogues and actin, providing insights into the affinity and kinetics of this potent binding event.

Binding Affinities and Kinetics

Kinetic studies on the interaction of Kabiramide C with actin reveal a two-step binding process that results in an extremely stable and long-lived complex. nih.govpnas.org The initial binding of the macrolide ring to an exposed hydrophobic patch on an actin protomer is a rapid event. nih.gov This is followed by the insertion of the hydrophobic tail into the cleft between subdomains 1 and 3, which is a high-affinity interaction. wisc.edu

While specific dissociation constants for this compound are not explicitly detailed in the provided search results, studies on synthetic tail analogues of related macrolides provide valuable comparative data. For example, two synthetic tail analogues of aplyronine C were found to bind to G-actin with dissociation constants (Kd) of 285 ± 33 nM and 132 ± 13 nM, respectively. rcsb.orgnih.gov These values indicate a high-affinity interaction, which is consistent with the potent biological effects observed for this class of compounds. The formation of such a stable complex effectively sequesters G-actin and prevents its participation in filament elongation. nih.gov

Effects on Actin Filament Severing and Capping

This compound, a member of the trisoxazole macrolide family, exerts potent cytotoxic effects primarily through the disruption of actin dynamics. Its mechanism involves both the severing of existing actin filaments (F-actin) and the capping of their fast-growing barbed (+) ends. vulcanchem.compnas.org

Research indicates that free this compound can bind to actin protomers within the filamentous structure. pnas.orgnih.gov This interaction induces a conformational change that weakens the longitudinal contacts between actin subunits, leading to the fragmentation or "severing" of the filament. researchgate.net Once a filament is severed, this compound remains strongly bound to the newly exposed (+) end of the actin protomer. pnas.orgpnas.org This binding action effectively "caps" the filament, preventing the addition of new G-actin monomers and thereby halting filament elongation. pnas.orgpnas.org This unregulated capping activity leads to the formation of shorter, dysfunctional actin filaments within the cell. pnas.org

Furthermore, this compound can form a highly stable and long-lived complex with monomeric G-actin. pnas.orgnih.gov This G-actin-Jaspisamide C complex then acts as a potent capping agent itself. It binds to the (+) end of a growing actin filament, blocking further polymerization. pnas.orgpnas.org This dual mechanism—severing F-actin and capping the (+) ends with both free drug and a G-actin-drug complex—makes this compound a powerful inhibitor of actin filament dynamics. pnas.org

| Activity | Mechanism | Outcome |

|---|---|---|

| Actin Filament Severing | Binds to actin protomers within F-actin, weakening subunit interactions. nih.govresearchgate.net | Breakdown of existing actin filaments into shorter fragments. researchgate.net |

| (+) End Capping (by free drug) | Remains bound to the newly exposed barbed (+) end after severing. nih.govpnas.org | Prevents the addition of G-actin monomers, halting filament elongation. pnas.org |

| (+) End Capping (by G-actin complex) | Forms a stable complex with G-actin, which then binds to the (+) end of filaments. pnas.orgwisc.edu | Blocks filament growth and sequesters G-actin monomers. pnas.orgresearchgate.net |

Downstream Signaling Pathways Affected by Actin Disruption

The disruption of the highly organized and dynamic actin cytoskeleton by this compound has profound consequences on numerous cellular signaling pathways and processes that are fundamentally dependent on cytoskeletal integrity. The continuous and regulated assembly and disassembly of actin filaments are crucial for transmitting signals and generating mechanical forces.

Key cellular processes affected by the this compound-induced actin disruption include:

Cell Motility and Protrusion: Lamellipodial protrusion, a critical step in cell migration, is driven by the rapid polymerization of actin filaments at the leading edge. nih.gov By capping the (+) ends and preventing elongation, this compound directly inhibits this process, leading to diminished membrane ruffling and cell protrusion. pnas.org This has a dramatic effect on a cell's ability to move, which is essential for processes like wound healing and immune responses. nih.govfrontiersin.org

Cytokinesis: The division of a cell into two daughter cells relies on the formation of a contractile ring composed primarily of actin and myosin. The inhibition of actin filament growth and the disassembly of existing filaments by this compound interfere with the proper formation and function of this ring, leading to failures in cytokinesis. pnas.orgresearchgate.net

Intracellular Transport: The actin cytoskeleton serves as a network of tracks for the movement of vesicles and organelles within the cell. pnas.org The fragmentation of this network by this compound disrupts intracellular vesicle transport, affecting processes such as secretion and the delivery of proteins and lipids to various cellular compartments. pnas.org

Signal Transduction: The actin cytoskeleton is not merely a structural scaffold but also an active participant in signal transduction. It can act as a mechanical intermediate, for instance, at the immunological synapse, where continued actin flow is required for proper T-cell activation and downstream signaling. frontiersin.org Disruption of actin dynamics can therefore uncouple mechanical cues from their downstream biochemical signaling pathways. frontiersin.org Furthermore, there is evidence that the state of the actin cytoskeleton can influence ion channel activity, such as calcium (Ca²⁺) influx, which is a ubiquitous second messenger in countless signaling cascades. mdpi.com

Comparative Mechanisms with Endogenous Actin-Binding Proteins (e.g., Gelsolin)

The mechanism of action of this compound shows remarkable parallels to the function of the endogenous actin-binding protein Gelsolin, so much so that this compound and related macrolides are considered small-molecule biomimetics of this protein family. pnas.orgnih.gov

Gelsolin is a key regulator of actin filament dynamics, known for its Ca²⁺-activated ability to sever and cap actin filaments. nih.govnih.gov The comparison between this compound and Gelsolin reveals a striking case of functional and structural mimicry:

Binding Site: X-ray crystallography studies have revealed that this compound binds to actin at essentially the same site as domain 1 of Gelsolin (GS1). wisc.edunih.gov This site is a hydrophobic cleft located between actin subdomains 1 and 3. researchgate.netwisc.edu The trisoxazole ring portion of this compound interacts with subdomain 1, while its aliphatic side chain inserts into the cavity between subdomains 1 and 3. nih.gov This overlap in binding sites means that this compound directly competes with Gelsolin for binding to actin. wisc.eduresearchgate.net

Severing and Capping Activity: Like Gelsolin, this compound both severs actin filaments and caps (B75204) the barbed (+) end. nih.govnih.gov The structural evidence suggests that the insertion of the macrolide into the cleft between actin subunits physically disrupts the filament structure, analogous to the proposed severing mechanism of Gelsolin. researchgate.netnih.gov After severing, both Gelsolin and this compound remain tightly bound to the (+) end, preventing polymerization. pnas.orgnih.gov

Key Difference - Regulation: A crucial distinction lies in their regulation. Gelsolin's activity is tightly controlled by intracellular calcium levels; it is activated by high Ca²⁺ concentrations and inactive at resting levels. nih.govnih.gov In contrast, this compound is an unregulated agent. pnas.org Its binding and subsequent disruption of the actin cytoskeleton are not dependent on cellular signals like Ca²⁺, leading to a persistent and uncontrolled inhibition of actin dynamics. pnas.orgpnas.org

| Feature | This compound | Gelsolin |

|---|---|---|

| Primary Function | Actin filament severing and (+) end capping. pnas.orgnih.gov | Actin filament severing and (+) end capping. nih.gov |

| Binding Site on Actin | Hydrophobic cleft between subdomains 1 and 3. wisc.edunih.gov | Domain 1 (GS1) binds to the hydrophobic cleft between subdomains 1 and 3. nih.govwisc.edu |

| Surface Area Buried (Actin Complex) | Approximately 1,480 Ų. wisc.edu | Approximately 2,116 Ų (for Domain 1). wisc.edu |

| Regulation | Unregulated; activity is persistent. pnas.orgpnas.org | Tightly regulated by intracellular Ca²⁺ levels. nih.govnih.gov |

| Classification | Small molecule biomimetic of Gelsolin. nih.govresearchgate.net | Endogenous actin-binding protein. nih.gov |

Biosynthesis of Jaspisamide C

Proposed Biosynthetic Pathway of Jaspamides (e.g., Polyketide-Peptide Hybrid Origin)

The molecular architecture of jaspamides strongly suggests a hybrid biosynthetic origin, integrating components from both polyketide and non-ribosomal peptide pathways. researchgate.netnih.gov This mixed pathway is responsible for creating a diverse class of natural products that combine the structural features of fatty acids and peptides. researchgate.net Jaspamides, including Jaspisamide C, are classified as polyketide-peptide hybrids (PK-NRPs). mdpi.comrsc.org

The proposed biosynthetic route commences with a polyketide synthase (PKS) module. This enzymatic complex initiates the assembly of the carbon backbone, starting with a primer unit and sequentially adding extender units, likely derived from malonyl-CoA and methylmalonyl-CoA, in a manner analogous to fatty acid synthesis. nih.gov This process forms the long polyketide chain that constitutes a significant portion of the jaspamide macrocycle.

Following the polyketide chain assembly, the pathway transitions to non-ribosomal peptide synthetase (NRPS) modules. researchgate.netunigoa.ac.in These enzymes incorporate specific amino acid building blocks. In the case of jaspamides, these include a distinctive β-amino acid, L-alanine, and a modified tryptophan or tyrosine derivative, depending on the specific analogue. nih.govrsc.org The NRPS machinery activates the amino acids and catalyzes the formation of peptide bonds, extending the growing molecule. The final step in the pathway is a crucial intramolecular cyclization event, where the linear hybrid chain is closed to form the characteristic 19-membered macrolide ring of the jaspamides, a reaction typically catalyzed by a terminal thioesterase or cyclase domain.

Identification and Characterization of Key Biosynthetic Enzymes (e.g., Polyketide Synthases, Non-Ribosomal Peptide Synthetases)

The biosynthesis of this compound is dependent on large, multifunctional enzymes known as Polyketide Synthases (PKS) and Non-Ribosomal Peptide Synthetases (NRPS). ebi.ac.uknih.gov These enzyme systems function as molecular assembly lines, with distinct modules responsible for each step of chain elongation and modification. frontiersin.orgnih.gov

Polyketide Synthases (PKSs): Type I PKS systems are responsible for assembling the polyketide portion of jaspamides. frontiersin.org These are large, modular proteins where each module is responsible for one cycle of chain extension. A typical PKS module contains several catalytic domains:

Acyltransferase (AT) Domain: Selects the appropriate extender unit (e.g., malonyl-CoA or methylmalonyl-CoA) and transfers it to the acyl carrier protein.

Acyl Carrier Protein (ACP) Domain: Tethers the growing polyketide chain via a phosphopantetheine arm.

Ketosynthase (KS) Domain: Catalyzes the Claisen condensation reaction, which extends the polyketide chain.

Optional Reductase Domains: These domains, such as Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER), may be present to modify the β-keto group, leading to variations in the final structure. The specific arrangement of these domains in the jaspamide PKS dictates the pattern of methyl groups and the oxidation state along the polyketide backbone. nih.gov

Non-Ribosomal Peptide Synthetases (NRPSs): Following polyketide synthesis, NRPS modules incorporate the amino acid residues. nih.gov Like PKSs, NRPSs are modular, with each module typically responsible for the incorporation of a single amino acid. nih.gov Key domains within an NRPS module include:

Adenylation (A) Domain: Recognizes and activates a specific amino acid by converting it to an aminoacyl-adenylate.

Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: Covalently binds the activated amino acid.

Condensation (C) Domain: Catalyzes the formation of a peptide bond between the amino acid of its own module and the growing chain tethered to the previous module.

In hybrid PKS-NRPS systems like the one for jaspamide biosynthesis, specialized linker or communication domains are thought to facilitate the transfer of the polyketide intermediate from the PKS module to the first NRPS module. nih.gov

Genetic Basis of Jaspisamide Biosynthesis in Producer Organisms

For many years, the marine sponge Jaspis splendens was credited as the producer of jaspamides. However, mounting evidence has shown that many natural products isolated from sponges are actually synthesized by symbiotic microorganisms. unigoa.ac.inacs.org Recent metagenomic studies have confirmed this hypothesis for jaspamides. Research indicates that the true producer of jasplakinolide (B32604) (jaspamide) is a symbiotic bacterium of the genus Jaspinella (phylum Tectomicrobia), which resides within the sponge tissue. researchgate.net

The genetic blueprint for the biosynthetic machinery is encoded in a dedicated biosynthetic gene cluster (BGC) within the genome of this symbiont. researchgate.net Analysis of the genomes of related sponge symbionts has revealed the presence of gene clusters encoding hybrid PKS-NRPS systems. nih.gov Specifically, a type III polyketide synthase (PKS) cluster has been identified in related "Entotheonella" symbionts, which points to the genetic foundation for producing the polyketide portion of these molecules. researchgate.net The complete jaspamide BGC contains all the necessary genes for the PKS and NRPS enzymes, as well as any tailoring enzymes required for post-assembly modifications (e.g., halogenation). The discovery that symbiotic bacteria are the true source provides a genetic basis for production and opens the possibility of accessing these compounds through fermentation by culturing the symbiont or through heterologous expression of the gene cluster in a more tractable host organism.

Chemoenzymatic Approaches for this compound Production

The complexity of this compound makes its total chemical synthesis challenging. Chemoenzymatic synthesis offers a powerful alternative strategy, combining the efficiency of chemical synthesis for creating precursor molecules with the high selectivity of enzymatic reactions for specific transformations. mdpi.com While a complete chemoenzymatic synthesis of this compound has not been fully detailed, several approaches can be envisioned based on established methods for other complex natural products. rsc.orgnih.gov

A primary strategy would involve the chemical synthesis of a linear seco-acid, which is the acyclic precursor to the final macrocycle. This synthetic precursor would be designed to be a substrate for a specific enzyme that performs the final, crucial cyclization step. This enzyme would likely be a thioesterase or a dedicated cyclase domain from the terminal module of the jaspamide NRPS. nih.gov This biomimetic approach leverages the enzyme's inherent ability to form the macrocyclic ring with precise stereochemical control, a step that is often low-yielding in purely chemical routes.

Another chemoenzymatic strategy involves using isolated enzymes to introduce specific functionalities onto a chemically synthesized scaffold. For example, a specific reductase or dehydrogenase from the jaspamide BGC (or a related pathway) could be used to install a chiral hydroxyl group with the correct stereochemistry, a common challenge in organic synthesis. rsc.org This method relies on the substrate promiscuity of certain biosynthetic enzymes, allowing them to act on synthetic analogues of their natural substrates. nih.gov Such approaches can significantly shorten synthetic routes, improve yields, and provide access to novel analogues for structure-activity relationship studies. mdpi.com

Advanced Research Methodologies Applied to Jaspisamide C

Omics Technologies (Proteomics, Metabolomics) in Understanding Biological Impact

While direct, large-scale proteomic and metabolomic studies specifically profiling the effects of Jaspisamide C are not extensively found in publicly available literature, the application of these technologies is a cornerstone for understanding the global biological impact of such a potent cytotoxic agent. numberanalytics.comsyncell.com Omics approaches provide a holistic view of the cellular response to a compound, moving beyond the primary target to map downstream effects and secondary pathways. nih.gov

Proteomics involves the large-scale study of the proteome—the entire set of proteins expressed by a cell or organism under specific conditions. frontiersin.org In the context of this compound, treating cancer cell lines with the compound and subsequently analyzing changes in protein expression via techniques like mass spectrometry would reveal its broader impact. frontiersin.orgdovepress.com This could identify up- or down-regulation of proteins involved in apoptosis, cell cycle control, stress responses, and other pathways affected by the disruption of the actin cytoskeleton.

Metabolomics is the comprehensive analysis of metabolites within a biological system. abrf.org By profiling the metabolome of this compound-treated cells, researchers can identify shifts in metabolic pathways. nih.gov For instance, disruption of actin dynamics can impact cellular processes that are tightly linked to metabolism, such as mitochondrial function and nutrient transport. Metabolomic analysis could uncover specific metabolic vulnerabilities or signatures associated with this compound's activity. mdpi.com The integration of proteomic and metabolomic data provides a powerful, systems-level perspective on the compound's mechanism of action. frontiersin.org

Table 1: Application of Omics Technologies to this compound Research

| Technology | Objective | Typical Methodology | Expected Insights for this compound |

|---|---|---|---|

| Proteomics | To identify and quantify global changes in protein expression following compound treatment. | 2D-PAGE, Mass Spectrometry (LC-MS/MS), Stable Isotope Labeling (SILAC). | Identification of downstream signaling pathways affected by actin disruption; discovery of secondary targets or off-target effects; elucidation of mechanisms of resistance. dovepress.com |

| Metabolomics | To identify and quantify changes in the cellular metabolite profile. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. | Understanding of the impact on cellular energy metabolism (e.g., glycolysis, TCA cycle); detection of shifts in lipid or amino acid metabolism; identification of biomarkers of drug response. abrf.orgnih.gov |

Fluorescence Microscopy and Live-Cell Imaging for Actin Dynamics

Fluorescence microscopy is a critical tool for visualizing the effects of this compound on the actin cytoskeleton in real-time. This is often achieved by using fluorescently-labeled probes that bind to actin or by engineering cells to express fluorescently-tagged actin itself.

A powerful strategy involves conjugating a fluorophore to an actin-binding molecule. While studies may not specify this compound, research on the closely related compound Kabiramide C has demonstrated this approach's utility. researchgate.net Fluorescent derivatives, such as tetramethylrhodamine-Kabiramide C (TMR-KabC), are cell-permeable and bind to the barbed ends of actin filaments. When used in live-cell imaging, these probes allow for the direct visualization of actin filament distribution and dynamics, such as growth, depolymerization, and retrograde flow. researchgate.net This methodology is directly transferable to the study of this compound. Advanced microscopy techniques, such as super-resolution stimulated emission depletion (STED) microscopy, can further enhance these studies by providing nanoscale resolution of the actin network's structure. nih.gov

Table 2: Fluorescence Microscopy Techniques for Studying Actin Dynamics

| Technique | Description | Application to this compound |

|---|---|---|